molecular formula C8H8FN3O B11757655 Cyclopropanecarboxylic acid(3-fluoro-pyrazin-2-yl)-amide

Cyclopropanecarboxylic acid(3-fluoro-pyrazin-2-yl)-amide

Cat. No.: B11757655
M. Wt: 181.17 g/mol
InChI Key: HBTXFYOXQXBZFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropanecarboxylic acid (3-fluoro-pyrazin-2-yl)-amide (CAS: 1206523-88-7) is a cyclopropane-containing amide derivative characterized by a pyrazine ring substituted with a fluorine atom at the 3-position. This compound is synthesized via amidation reactions involving cyclopropanecarbonyl chloride and functionalized pyrazin-2-ylamine intermediates, as exemplified in related syntheses . Its structure combines the strained cyclopropane ring—known to enhance metabolic stability and binding affinity in medicinal chemistry—with a fluorinated pyrazine moiety, which may influence electronic properties and bioavailability .

Properties

Molecular Formula

C8H8FN3O

Molecular Weight

181.17 g/mol

IUPAC Name

N-(3-fluoropyrazin-2-yl)cyclopropanecarboxamide

InChI

InChI=1S/C8H8FN3O/c9-6-7(11-4-3-10-6)12-8(13)5-1-2-5/h3-5H,1-2H2,(H,11,12,13)

InChI Key

HBTXFYOXQXBZFL-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NC2=NC=CN=C2F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanecarboxylic acid(3-fluoro-pyrazin-2-yl)-amide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

    Formation of Cyclopropanecarboxylic Acid: This can be achieved through the cyclopropanation of an appropriate alkene using reagents like diazomethane or Simmons-Smith reagents.

    Introduction of the Fluorinated Pyrazine Ring: The 3-fluoro-pyrazin-2-yl group can be introduced via nucleophilic substitution reactions using fluorinated pyrazine derivatives.

    Amidation Reaction: The final step involves the coupling of the cyclopropanecarboxylic acid with the 3-fluoro-pyrazin-2-yl amine under appropriate conditions, such as using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxylic acid(3-fluoro-pyrazin-2-yl)-amide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom on the pyrazine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

Cyclopropanecarboxylic acid(3-fluoro-pyrazin-2-yl)-amide has found applications in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of Cyclopropanecarboxylic acid(3-fluoro-pyrazin-2-yl)-amide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluorine atom and the cyclopropane ring can enhance its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s core structure shares similarities with other cyclopropanecarboxamides, differing primarily in the substituents on the heteroaromatic ring. Key comparisons include:

Compound Name Substituent(s) Molecular Weight Solubility (pH 7.4) Key Applications/Properties Evidence Source
Cyclopropanecarboxylic acid (3-fluoro-pyrazin-2-yl)-amide 3-fluoro-pyrazin-2-yl Not provided Not reported Likely receptor modulation
Cyclopropanecarboxylic acid (5-oxo-7-thiophen-2-yl-tetrahydroquinazolin-2-yl)-amide Thiophene, tetrahydroquinazoline 313.4 g/mol 45.5 µg/mL Pharmaceutical research
Cyclopropanecarboxylic acid (2-isopropyl-5-methylcyclohexyl)-amide Aliphatic cyclohexyl Not provided Not reported Flavor enhancer
Cyclopropanecarboxylic acid (3-sulfamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-amide Sulfamoyl, tetrahydrothiophene 301.39 g/mol Not reported Synthetic intermediate

Key Observations:

  • Heteroaromatic vs. Aliphatic Moieties: Aliphatic amides (e.g., cyclohexyl derivatives) are used in non-pharmaceutical applications (e.g., flavor enhancers), whereas heteroaromatic variants (e.g., pyrazine, quinazoline) are more common in drug discovery due to their ability to participate in π-π stacking and hydrogen bonding .

Physicochemical and Functional Properties

  • Solubility: The tetrahydroquinazoline derivative exhibits moderate aqueous solubility (45.5 µg/mL) , whereas solubility data for the 3-fluoro-pyrazin-2-yl analog is absent. Fluorination generally reduces solubility but improves membrane permeability, a trade-off critical for oral bioavailability .
  • Stability: The cyclopropane ring’s strain energy may enhance resistance to enzymatic degradation compared to linear alkyl chains, a feature exploited in protease inhibitors and cannabinoid receptor ligands .

Biological Activity

Cyclopropanecarboxylic acid(3-fluoro-pyrazin-2-yl)-amide (CAS No. 1206523-88-7) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a modulator of G protein-coupled receptors (GPCRs). This article reviews the biological activity of this compound, focusing on its pharmacological implications, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound features a cyclopropane ring attached to a carboxylic acid and an amide functional group linked to a pyrazine moiety. The presence of the fluorine atom at the 3-position of the pyrazine ring is significant for modulating biological activity.

PropertyValue
Molecular FormulaC10H10FN3O
Molecular Weight201.20 g/mol
CAS Number1206523-88-7

This compound primarily acts as an agonist for GPR88, an orphan GPCR expressed in the central nervous system (CNS). GPR88 is implicated in various neurological conditions, including schizophrenia and depression. Studies indicate that compounds that target GPR88 can modulate dopaminergic signaling pathways, which may be beneficial in treating psychiatric disorders .

Structure-Activity Relationship (SAR)

Research has demonstrated that modifications to the pyrazine ring significantly affect the biological activity of cyclopropanecarboxylic acid derivatives. For instance, variations in substituents on the pyrazine ring influence binding affinity and efficacy at GPR88. A "fluorine walk" study revealed that different positions for fluorine substitution yielded varying levels of agonist activity, with certain configurations enhancing potency .

Biological Activity Data

Recent studies have provided insights into the biological activity of this compound:

CompoundActivity (EC50)Remarks
Cyclopropanecarboxylic acid(3-F-Pz)39 nMPotent GPR88 agonist
RTI-13951–33155 nMComparison compound
(1R,2R)-isomerSignificantly higherEnhanced activity compared to (1S,2S)-isomer

Case Studies and Research Findings

  • GPR88 Modulation : A study highlighted that this compound effectively modulates GPR88 activity, suggesting its potential role in treating CNS disorders. In vivo experiments demonstrated altered behavioral responses in genetically modified mice lacking GPR88 expression, indicating the receptor's role in dopaminergic regulation .
  • Anticancer Potential : Preliminary investigations into the compound's anticancer properties showed promising results in inducing apoptosis in cancer cell lines through modulation of apoptotic pathways . The ability to influence procaspase activation suggests a possible therapeutic application in oncology.
  • Anti-fibrotic Activity : Additional research has indicated that derivatives of cyclopropanecarboxylic acid may exhibit anti-fibrotic properties by inhibiting collagen expression in vitro, demonstrating potential applications beyond CNS disorders .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing cyclopropanecarboxylic acid (3-fluoro-pyrazin-2-yl)-amide, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves coupling cyclopropanecarboxylic acid derivatives with fluorinated pyrazine intermediates. For example, amidation can be achieved using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous solvents like dichloromethane or DMF. Stepwise synthesis, as seen in analogous cannabinoid receptor modulators ( ), involves activating the carboxylic acid group before reacting with the amine-containing pyrazine moiety. Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 acid-to-amine) are critical for minimizing side products. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization is recommended .

Q. How can nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) be optimized to characterize this compound?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR in deuterated solvents (e.g., DMSO-d6 or CDCl3) to resolve signals. The cyclopropane ring protons typically appear as multiplets between δ 1.0–2.5 ppm, while the 3-fluoro-pyrazine group shows distinct aromatic signals (δ 8.0–9.5 ppm). 19F^{19}F-NMR can confirm fluorine substitution (singlets near δ -120 to -130 ppm) .
  • MS : High-resolution ESI-MS or MALDI-TOF is essential for verifying molecular weight. For example, the parent ion [M+H]+^+ should match the theoretical mass (C9_9H9_9FN3_3O2_2: calc. 210.0675). Fragmentation patterns can confirm the amide bond and fluoropyrazine stability .

Q. What structural features of cyclopropanecarboxylic acid derivatives influence their physicochemical properties?

  • Methodological Answer : The cyclopropane ring introduces strain, enhancing reactivity and conformational rigidity. The electron-withdrawing fluorine on pyrazine increases polarity, affecting solubility (logP ~1.5–2.0). Hydrogen-bonding capacity from the amide group (~3300 cm1^{-1} in IR) impacts crystal packing and stability. Comparative studies of similar compounds (e.g., ) suggest that substituent positions on the pyrazine ring modulate melting points (mp 120–150°C) and bioavailability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for fluorinated pyrazine-amide derivatives?

  • Methodological Answer : Discrepancies often arise from variations in (1) coupling agent efficiency (EDC vs. HATU) and (2) purification methods. For instance, reports >80% yield using trifluoromethyl cyclopropane derivatives, while notes lower yields (~50%) due to hygroscopic intermediates. To address this:

  • Conduct a Design of Experiments (DoE) to optimize solvent (DMF vs. THF), catalyst (DMAP), and reaction time.
  • Use in-situ IR or LC-MS to monitor reaction progress and identify intermediates .

Q. What strategies are effective for analyzing the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Binding Assays : Radioligand displacement assays (e.g., using 3H^3H-labeled probes) can measure affinity for targets like cannabinoid receptors, as demonstrated in for anandamide analogs.
  • Computational Modeling : Docking studies (AutoDock Vina, Schrödinger) can predict binding modes. The fluoropyrazine group may engage in halogen bonding with residues like Tyr-275 in receptor pockets .
  • SPR/BLI : Surface plasmon resonance or bio-layer interferometry quantifies kinetic parameters (KD_D, kon_{on}/koff_{off}) using immobilized protein targets .

Q. How does the 3-fluoro-pyrazine moiety influence metabolic stability compared to non-fluorinated analogs?

  • Methodological Answer : Fluorine reduces metabolic oxidation by cytochrome P450 enzymes. To validate:

  • Conduct in vitro microsomal stability assays (human/rat liver microsomes + NADPH). Compare half-life (t1/2_{1/2}) of the 3-fluoro derivative vs. des-fluoro controls.
  • LC-MS/MS can identify metabolites; fluorine substitution typically minimizes hydroxylation at the pyrazine ring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.